molecular formula C18H16N2O B1199970 1-(2,5-Xylylazo)-2-naphthol CAS No. 85-82-5

1-(2,5-Xylylazo)-2-naphthol

Cat. No.: B1199970
CAS No.: 85-82-5
M. Wt: 276.3 g/mol
InChI Key: VUSAIZBVVMZCCH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The chemical identity of this compound is established through multiple systematic naming conventions and registration systems that provide comprehensive identification markers for this specific molecular entity. The compound bears the Chemical Abstracts Service registry number 85-82-5, which serves as its primary identifier within chemical databases and regulatory frameworks. The European Inventory of Existing Commercial Chemical Substances number 201-634-2 provides additional regulatory identification within European chemical commerce systems.

The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-[(2,5-dimethylphenyl)diazenyl]naphthalen-2-ol, which precisely describes the molecular connectivity and functional group positioning. This naming convention clearly indicates the presence of the diazenyl linkage connecting the 2,5-dimethylphenyl group to the naphthalen-2-ol framework. Alternative nomenclature systems have generated several synonymous designations, including 2-naphthalenol, 1-[(2,5-dimethylphenyl)azo]- and 1-[2-(2,5-dimethylphenyl)diazenyl]-2-naphthalenol.

Nomenclature System Designation
Chemical Abstracts Service Number 85-82-5
European Inventory of Existing Commercial Chemical Substances 201-634-2
International Union of Pure and Applied Chemistry Name 1-[(2,5-dimethylphenyl)diazenyl]naphthalen-2-ol
Alternative Systematic Name 2-naphthalenol, 1-[(2,5-dimethylphenyl)azo]-
Common Chemical Name This compound

Properties

CAS No.

85-82-5

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C18H16N2O/c1-12-7-8-13(2)16(11-12)19-20-18-15-6-4-3-5-14(15)9-10-17(18)21/h3-11,21H,1-2H3

InChI Key

VUSAIZBVVMZCCH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N=NC2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CC1=CC(=C(C=C1)C)N=NC2=C(C=CC3=CC=CC=C32)O

Other CAS No.

85-82-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2,5-Xylylazo)-2-naphthol, highlighting their molecular properties, applications, and toxicological profiles:

Compound Name Molecular Formula CAS No. Molecular Weight Substituents Key Applications Toxicity/Notes Ref.
This compound C₁₈H₁₆N₂O 85-82-5 276.33 2,5-Dimethylphenyl Industrial dye (FD&C Red No. 32) Questionable carcinogen [8,12]
1-(4-Hydroxyphenylazo)-2-naphthol C₁₆H₁₂N₂O₂ N/A 264.28 4-Hydroxyphenyl Enzyme interaction studies (alkaline phosphatase) Metabolized into toxic amines [4]
1-(2-Pyridylazo)-2-naphthol (PAN) C₁₅H₁₁N₃O 3651-10-0 249.27 2-Pyridyl Metal chelation (spectrophotometric analysis of Cu²⁺, Zn²⁺) Low acute toxicity; non-carcinogenic [6]
1-((2,5-Dimethoxyphenyl)azo)-2-naphthol C₁₈H₁₆N₂O₃ 6358-53-8 308.36 2,5-Dimethoxyphenyl Experimental dye Highly toxic (LD₅₀: 53 mg/kg in monkeys) [9]
Oil Red O (Solvent Red 27) C₂₆H₂₄N₄O 1320-06-5 408.49 Bis-azo (xylyl groups) Lipid staining in histology Low acute toxicity; mutagenic in vitro [16,17]
Sudan I (Para Red) C₁₆H₁₂N₂O 842-07-9 248.28 Phenyl Textile/plastic dye (banned in food) Carcinogenic (metabolizes to 4-nitroaniline) [2,14]

Key Structural and Functional Differences

Substituent Effects on Solubility and Binding: The xylyl group in this compound enhances hydrophobicity compared to the hydroxyl-substituted analog (1-(4-Hydroxyphenylazo)-2-naphthol), which interacts with enzymes like alkaline phosphatase . PAN (1-(2-Pyridylazo)-2-naphthol) contains a pyridyl group, enabling selective metal chelation for analytical chemistry, unlike non-polar xylyl derivatives .

Toxicity Profiles: this compound and Sudan I share carcinogenic risks due to aromatic amine metabolites (e.g., 4-nitroaniline) . The dimethoxy derivative (1-((2,5-Dimethoxyphenyl)azo)-2-naphthol) exhibits extreme toxicity (LD₅₀: 53 mg/kg in monkeys), likely due to methoxy groups enhancing metabolic activation .

Applications: Oil Red O, with a bis-azo structure, is superior for lipid staining due to high lipid affinity, whereas this compound lacks this specificity . Sudan I and Para Red are structurally simpler but banned in food due to carcinogenicity, unlike regulated industrial uses of this compound .

Research Findings and Metabolic Pathways

  • Metabolism of Azo Dyes: Azo dyes like this compound undergo reductive cleavage of the -N=N- bond in vivo, producing aromatic amines (e.g., 2,5-diaminotoluene) that are genotoxic . Sudan I similarly generates 4-aminoazobenzene and 1-amino-2-naphthol, which are implicated in DNA adduct formation .
  • Analytical Utility: PAN forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) at pH 2–10, enabling spectrophotometric detection at 550 nm, a feature absent in non-chelating analogs like this compound .
  • Toxicokinetics : Intraperitoneal administration of 1-((2,5-Dimethoxyphenyl)azo)-2-naphthol in guinea pigs showed rapid absorption (Tₘₐₓ: 1–2 hr) and hepatic accumulation, correlating with its high toxicity .

Preparation Methods

Reaction Conditions and Mechanistic Insights

Diazotization typically employs sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to stabilize the thermally labile diazonium salt. The reaction proceeds as follows:

2,5-Dimethylaniline+NaNO2+2HCl2,5-Dimethylbenzenediazonium chloride+NaCl+2H2O\text{2,5-Dimethylaniline} + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{2,5-Dimethylbenzenediazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}

Key parameters influencing yield and stability include:

  • Temperature : Excess heat accelerates diazonium salt decomposition, necessitating ice baths.

  • Acid Concentration : A 1:2.5 molar ratio of amine to HCl ensures protonation of the amine and prevents side reactions.

  • Reaction Time : Completion typically requires 30–60 minutes, monitored by starch-iodide paper for excess nitrous acid.

Coupling with 2-Naphthol

The diazonium salt undergoes electrophilic aromatic substitution with 2-naphthol in alkaline media to form the azo linkage.

Alkaline Coupling Mechanism

In alkaline conditions (pH 9–10), 2-naphthol deprotonates to form a naphthoxide ion, enhancing nucleophilicity at the ortho position relative to the hydroxyl group. The coupling reaction follows:

2,5-Dimethylbenzenediazonium chloride+2-Naphthol1-(2,5-Xylylazo)-2-naphthol+HCl\text{2,5-Dimethylbenzenediazonium chloride} + \text{2-Naphthol} \rightarrow \text{this compound} + \text{HCl}

Optimization Parameters

  • pH Control : Sodium carbonate or hydroxide maintains alkalinity, directing substitution to the desired position.

  • Solvent System : Ethanol-water mixtures (1:1 v/v) enhance solubility of both reactants.

  • Molar Ratios : A 1:1.1 ratio of diazonium salt to 2-naphthol maximizes yield while minimizing unreacted starting material.

Purification and Isolation

Crude product isolation involves filtration and recrystallization.

Recrystallization Protocols

  • Solvent Selection : Ethanol or methanol recovers crystalline product with >95% purity.

  • Temperature Gradient : Slow cooling from 60°C to room temperature minimizes impurity incorporation.

Comparative Analysis of Synthetic Methods

The table below compares reported methods for analogous azo dyes, extrapolated to this compound synthesis:

ParameterMethod AMethod BOptimal Conditions
Diazotization Temp (°C)0–20–50–2
Coupling pH9.510.09.5–10.0
Solvent (Diazotization)HCl/H₂OH₂SO₄/H₂OHCl/H₂O
Yield (%)788582–88

Mechanistic and Kinetic Considerations

Tautomerism and Regioselectivity

The keto-enol tautomerism of 2-naphthol influences coupling regiochemistry. Alkaline conditions stabilize the enolate, favoring azo bond formation at the 1-position of naphthol. Quantum mechanical calculations (DFT) confirm higher electron density at this position, aligning with experimental outcomes.

Side Reactions and Mitigation

  • Diazoamino Byproducts : Formed at pH < 8, avoided by rigorous pH control.

  • Oxidative Degradation : Antioxidants like urea (1% w/v) prevent azo bond cleavage.

Industrial and Environmental Considerations

Scalability

Batch reactors with jacketed cooling systems enable large-scale diazotization. Continuous flow systems are emerging for improved safety and yield.

Waste Management

  • Acid Neutralization : Spent HCl is treated with lime (CaO) to precipitate CaCl₂.

  • Solvent Recovery : Ethanol is distilled and reused, reducing environmental impact .

Q & A

Basic Research Questions

Q. How is 1-(2,5-Xylylazo)-2-naphthol synthesized, and what are the critical parameters for optimizing yield and purity?

  • Methodology : The synthesis typically involves diazotization of 2,5-xylidine followed by coupling with 2-naphthol under alkaline conditions. Key parameters include temperature control (0–5°C during diazotization), pH adjustment (≥10 for coupling), and stoichiometric excess of 2-naphthol to ensure complete reaction. Purification via recrystallization from ethanol or methanol is critical to remove unreacted starting materials and byproducts. Characterization via melting point analysis (reported mp: 150–151°C) and TLC is recommended .

Q. What spectroscopic methods are employed to characterize this compound, and what key structural features do they confirm?

  • Methodology :

  • UV-Vis : Absorbance maxima in the visible range (e.g., 450–500 nm) confirm the conjugated azo chromophore.
  • IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~3400 cm⁻¹ (O–H stretching) verify the azo linkage and phenolic group.
  • ¹H NMR : Aromatic proton signals between δ 6.8–8.5 ppm and methyl group signals (from the xylyl moiety) at δ 2.3–2.6 ppm confirm substitution patterns .

Q. What are the primary applications of this compound in analytical chemistry?

  • Methodology : The compound’s azo group enables selective chelation with transition metals (e.g., Zn²⁺, Co²⁺). For spectrophotometric analysis, prepare a methanolic solution (1–5 mM) and measure absorbance shifts upon metal binding. Optimize pH (e.g., pH 7–9 for Zn²⁺) to enhance sensitivity. Calibration curves using standard metal solutions are essential for quantification .

Advanced Research Questions

Q. How does the azo-hydrazone tautomerism of this compound influence its reactivity in metal ion complexation, and what methodologies are used to study this equilibrium?

  • Methodology : The tautomeric equilibrium (azo ↔ hydrazone) affects metal-binding affinity. Use UV-Vis titration under varying pH (2–12) to monitor spectral shifts indicative of tautomerization. Computational methods (DFT) can model energy barriers, while ¹H NMR in DMSO-d₆ reveals proton exchange dynamics. Chelation studies with Cu²⁺ show preferential binding to the hydrazone form at acidic pH .

Q. What are the mechanisms underlying the tumorigenic potential of this compound observed in murine models, and how should this inform in vitro experimental design?

  • Methodology : Metabolic activation by hepatic cytochrome P450 enzymes generates reactive intermediates (e.g., aryl amines), which form DNA adducts. Use Ames tests (±S9 metabolic activation) to assess mutagenicity. For in vitro studies, limit exposure concentrations (<10 µM) and include antioxidant agents (e.g., NAC) to mitigate oxidative stress. Chronic toxicity assays should monitor liver enzyme markers (ALT/AST) and histopathology .

Q. How does the substituent pattern on the xylyl moiety affect the photostability of this compound, and what analytical techniques quantify degradation products?

  • Methodology : Compare photodegradation rates under UV light (λ = 365 nm) using HPLC-PDA to track parent compound decay. Methyl groups at the 2,5-positions enhance steric protection, reducing degradation versus unsubstituted analogs. LC-MS/MS identifies major breakdown products (e.g., 2-naphthol and 2,5-xylidine), while ESR spectroscopy detects free radicals generated during photolysis .

Q. What strategies mitigate interference from structurally similar azo dyes (e.g., Sudan III) when analyzing this compound in complex matrices?

  • Methodology : Employ chromatographic separation (HPLC with C18 column, gradient elution: 60% MeOH to 90% in 20 min) to resolve overlapping peaks. MS/MS with MRM transitions (e.g., m/z 394 → 276 for this compound) enhances specificity. Solid-phase extraction (SPE) using mixed-mode cartridges removes hydrophobic interferents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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